3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
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Overview
Description
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by the presence of an oxazole ring fused to a pyridine ring
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Some compounds have shown potent growth inhibition properties against certain human cancer cell lines , but it is unclear if this compound has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-tert-butylisoxazolo[5,4-b]pyridine-5-carbaldehyde with suitable reagents to form the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Uniqueness
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its specific tert-butyl and carboxylic acid functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)8-7-4-6(10(14)15)5-12-9(7)16-13-8/h4-5H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDBNPDVIQMHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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